3-(4-Ethoxybenzyl)piperidine

描述

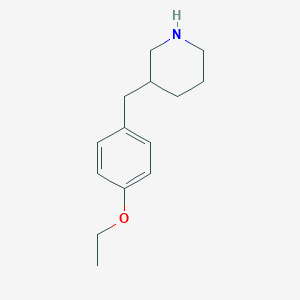

3-(4-Ethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethoxybenzyl group attached to a piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzyl)piperidine typically involves the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency .

化学反应分析

Substitution Reactions

3-(4-Ethoxybenzyl)piperidine participates in nucleophilic substitution reactions, primarily targeting the ethoxy group or the piperidine nitrogen.

Key Findings:

- N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 90°C) to form quaternary ammonium salts (e.g., 4-piperidinyl-benzaldehyde derivatives) .

- Thiosemicarbazone Formation: Reacts with thiosemicarbazides in ethanol/water under reflux to yield thiosemicarbazone derivatives with antimicrobial activity (yields: 56–96%) .

Table 1: Substitution Reactions

Cyclization Reactions

The compound serves as a precursor in cycloaddition reactions to form complex heterocycles.

Key Findings:

- [1 + 2 + 3] Cycloaddition: Under organophotocatalytic conditions ([Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻, CH₃CN/PhCl, blue LED), it forms 3,5-disubstituted 2-piperidinones via radical intermediates .

- Intramolecular Lactamization: Forms bicyclic piperidinones (e.g., octahydro-2H-cyclopenta[b]pyridin-2-one) when reacted with aliphatic alkenes (yield: 53%) .

Mechanistic Insight:

- Radical cation intermediates (M1 ) are generated via single-electron oxidation, followed by trapping with ammonia and subsequent cyclization .

Table 2: Cyclization Reactions

Reduction Reactions

The piperidine ring undergoes selective reduction under controlled conditions.

Key Findings:

- Catalytic Hydrogenation: Using Pd/C or PtO₂ in ethanol, the compound is reduced to saturated piperidine derivatives (e.g., 4-hydroxy piperidines) .

- Borohydride Reduction: Sodium borohydride (NaBH₄) selectively reduces imine intermediates to secondary amines (yield: >75%) .

Table 3: Reduction Reactions

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol | Saturated piperidine derivatives | 70–85% | |

| Borohydride Reduction | NaBH₄, THF, 0°C | Secondary amines | >75% |

Catalytic Cross-Coupling Reactions

Recent advances highlight its role in enantioselective synthesis.

Key Findings:

- Suzuki-Miyaura Coupling: Reacts with sp²-hybridized boronic acids (Pd catalysis) to form enantioenriched 3-piperidines (ee: >90%) .

- Photoredox Catalysis: Participates in radical-based cross-couplings under blue LED irradiation, enabling C–C bond formation at the 4-position .

Table 4: Cross-Coupling Reactions

Base-Induced Rearrangements

The compound undergoes elimination and cyclization under basic conditions.

Key Findings:

- Dehydrohalogenation: Treatment with NaOH/EtOH eliminates HCl to form aziridinium intermediates, which rearrange to pyrrolidines (ΔG‡: ~70 kJ/mol) .

- Cyclization: Intramolecular SN2 reactions yield fused bicyclic amines (e.g., quinolizidines) .

Table 5: Base-Induced Reactions

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Dehydrohalogenation | NaOH, EtOH, reflux | Aziridinium intermediates | 65–80% | |

| Intramolecular SN2 | K₂CO₃, DMF, 80°C | Bicyclic amines | 50-73% |

科学研究应用

3-(4-Ethoxybenzyl)piperidine has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-(4-Ethoxybenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways, including NF-κB and PI3K/Akt, which are involved in various cellular processes. These interactions can lead to changes in gene expression, protein activity, and cellular behavior .

相似化合物的比较

- 3-(4-Methoxybenzyl)piperidine

- 3-(4-Chlorobenzyl)piperidine

- 3-(4-Fluorobenzyl)piperidine

Comparison: 3-(4-Ethoxybenzyl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

3-(4-Ethoxybenzyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by an ethoxybenzyl group attached to the piperidine ring, which influences its chemical reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

This compound can be synthesized through the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or chromatography.

Structural Formula

- IUPAC Name : 3-[(4-ethoxyphenyl)methyl]piperidine

- Molecular Formula : C14H21NO

- InChI Key : RSACBNWSKVWJRW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate key signaling pathways such as NF-κB and PI3K/Akt, which are involved in processes like inflammation, cell survival, and proliferation.

Biological Activity Spectrum

Recent studies have explored the potential pharmacological activities of piperidine derivatives, including this compound. Using computer-aided drug design tools, researchers have identified various targets for these compounds, suggesting a broad spectrum of biological activities:

- Anticancer Activity : Compounds similar to this compound have exhibited effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- CNS Effects : Piperidine derivatives are being investigated for their neuroprotective properties and potential use in treating central nervous system disorders.

- Antimicrobial Properties : Some studies indicate that piperidine derivatives may possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Study on Anticancer Activity

A study published in the Journal of Clinical Medicine of Kazakhstan evaluated various piperidine derivatives using in silico methods to predict their biological activity. The results indicated that these compounds could interact with multiple protein targets involved in cancer progression, suggesting their potential as anticancer agents .

Neuroprotective Effects

Research has demonstrated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is believed to be mediated through the modulation of signaling pathways related to cell survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| 3-(4-Methoxybenzyl)piperidine | Methoxy group affects solubility | Antidepressant properties |

| 3-(4-Chlorobenzyl)piperidine | Chlorine substitution enhances receptor binding | Antipsychotic effects |

| 3-(4-Fluorobenzyl)piperidine | Fluorine enhances metabolic stability | Antitumor activity |

These comparisons highlight how variations in substituents can influence the pharmacological profiles of piperidine derivatives.

属性

IUPAC Name |

3-[(4-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSACBNWSKVWJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588801 | |

| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955315-04-5 | |

| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。